molecular formula C5H2ClN3 B1584771 5-Chloropyrimidine-2-carbonitrile CAS No. 38275-56-8

5-Chloropyrimidine-2-carbonitrile

Cat. No.: B1584771
CAS No.: 38275-56-8
M. Wt: 139.54 g/mol
InChI Key: XCZYVEHAGNDPGY-UHFFFAOYSA-N
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Description

5-Chloropyrimidine-2-carbonitrile is an organic compound with the molecular formula C5H2ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound that contains nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are widely studied due to their presence in many biologically active molecules, including nucleotides and various pharmaceuticals .

Mechanism of Action

5-Chloropyrimidine-2-carbonitrile: primarily targets specific enzymes or receptors within the bodyPyrimidine derivatives, in general, have been associated with inhibitory effects on enzymes involved in dna biosynthesis, such as dihydrofolate reductase, thymidylate synthetase, thymidine phosphorylase, and reverse transcriptase .

Biochemical Pathways

While specific pathways affected by This compound These include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties

Action Environment

Environmental factors, such as pH, temperature, and solvent conditions, can influence the stability and efficacy of this compound. These factors may affect its bioactivity and overall performance.

: Rashid, H. et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11, 6060-6098. Link : Pyrimidine-5-carbonitriles – part III: synthesis and antimicrobial activity. Holzforschung, 67(5), 561-566. Link

Biochemical Analysis

Biochemical Properties

5-Chloropyrimidine-2-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with enzymes such as tyrosine kinases, which are critical in the regulation of various cellular processes. The compound acts as an inhibitor of these enzymes, thereby modulating their activity. This interaction is significant because tyrosine kinases are involved in the signaling pathways that control cell division, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been observed to inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis . This compound also affects the cell cycle, causing cell cycle arrest at the G2/M phase, which further contributes to its antiproliferative effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways that promote cell growth and survival. Additionally, this compound has been found to upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic genes, thereby promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy may decrease over time, necessitating careful storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported into cells via membrane transporters, where it accumulates in the cytoplasm . Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization.

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm, where it exerts its biochemical effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and other biomolecules effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 5-Chloropyrimidine-2-carbonitrile involves the nucleophilic displacement of chlorine atoms in 4,6-dichloro-2-(methylthio)-pyrimidine by benzyloxide, followed by oxidation of the sulfide group to sulfone, displacement by cyanide, and chlorination at the pyrimidine C5 position with N-chlorosuccinimide (NCS). This multi-step process yields 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile, which is then converted into 4,5,6-trichloropyrimidine-2-carbonitrile .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar multi-step processes, optimized for higher yields and cost-effectiveness. These methods often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. Its ability to undergo various nucleophilic substitutions and coupling reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-chloropyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-4-2-8-5(1-7)9-3-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZYVEHAGNDPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356172
Record name 5-chloropyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38275-56-8
Record name 5-chloropyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyrimidine-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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